3-(Benzylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
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Overview
Description
3-(Benzylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by the presence of a benzylsulfanyl group, a nitrofuryl group, and a triazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. Reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Triazino Group: The triazino group is introduced through a nucleophilic substitution reaction, often using triazine derivatives and suitable catalysts.
Attachment of the Benzylsulfanyl and Nitrofuryl Groups: These groups are introduced via nucleophilic substitution reactions, typically using benzylthiol and nitrofuran derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the benzylsulfanyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and nitrofuryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles are used under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Benzylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Biological Studies: Investigation of its interactions with biological macromolecules and its effects on cellular pathways.
Industrial Chemistry: Potential use as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is not fully understood. it is believed to exert its effects through:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular metabolism and signaling pathways.
Pathways Involved: The compound may interfere with DNA synthesis, protein function, or cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfanyl)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: shares similarities with other triazino-benzoxazepines and nitrofuran derivatives.
Uniqueness
Structural Features: The combination of a benzylsulfanyl group, a nitrofuryl group, and a triazino-benzoxazepine core is unique and contributes to its distinct chemical and biological properties.
Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and potential modifications.
Properties
IUPAC Name |
3-benzylsulfanyl-6-(5-nitrofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4S/c27-26(28)17-11-10-16(29-17)19-22-15-9-5-4-8-14(15)18-20(30-19)23-21(25-24-18)31-12-13-6-2-1-3-7-13/h1-11,19,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYDYSZYCBODDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(O5)[N+](=O)[O-])N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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